5-Chloro-3-methoxypyridin-2-amine
Overview
Description
5-Chloro-3-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7ClN2O . It is a derivative of pyridine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyridine derivatives like 5-Chloro-3-methoxypyridin-2-amine often involves reactions with Grignard reagents. For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . Other methods include the use of trifluoromethylpyridines as key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methoxypyridin-2-amine consists of a pyridine ring substituted with a chlorine atom at the 5th position and a methoxy group at the 3rd position . The molecular weight of this compound is 158.586 Da .Scientific Research Applications
Chemoselective Functionalization and Amination
5-Chloro-3-methoxypyridin-2-amine undergoes chemoselective functionalization and amination, forming various derivatives. For instance, amination of polyhalopyridines catalyzed by a palladium-Xantphos complex predominantly yields aminated products with high chemoselectivity and yield. The chemoselective functionalization of halopyridines like 5-bromo-2-chloro-3-fluoropyridine, under specific conditions, can lead to exclusive bromide substitution products or preferred substitution at certain positions depending on the chosen catalyst and conditions (Jianguo Ji et al., 2003) (Bryan W Stroup et al., 2007).
Crystal Structure and Biological Activity
The crystal structure and biological activity of certain derivatives like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been explored. Such compounds have been synthesized and analyzed for their structure and potential biological activities, including anticancer activities (Lu Jiu-fu et al., 2015).
NLO Applications and Structural Elucidation
Some derivatives of 5-Chloro-3-methoxypyridin-2-amine exhibit nonlinear optical (NLO) applications. For example, the squaric acid derivative of 5-amino-2-methoxypyridin has been synthesized and shown to possess significant NLO applications. The compound's structure and properties have been thoroughly elucidated using various spectroscopic and thermal methods (T. Kolev et al., 2008).
Charge Transfer Complexation
The interaction and charge transfer complexation between 5-amino-2-methoxypyridine and other compounds like chloranilic acid have been investigated. These studies focus on understanding the stoichiometry, stability, and other properties of the resulting charge transfer complexes (Reem M. Alghanmi et al., 2015).
Synthesis and Reactivity
The synthesis and reactivity of derivatives related to 5-Chloro-3-methoxypyridin-2-amine, such as 3-methoxy-5,6-diamino-2-nitropyridine, have been explored. These studies involve analyzing the reaction activity and structural identification of the products through various methods like IR, NMR, and elemental analysis (C. Jun, 2007).
properties
IUPAC Name |
5-chloro-3-methoxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFFRODMHNJVSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682457 | |
Record name | 5-Chloro-3-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methoxypyridin-2-amine | |
CAS RN |
1242336-53-3 | |
Record name | 5-Chloro-3-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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